![molecular formula C11H9ClF3NO B13695197 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
准备方法
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves several steps:
Suzuki-Miyaura Coupling: This method is widely used for forming carbon-carbon bonds.
Isocyanate Reaction: Another method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile under controlled conditions.
Industrial production methods often optimize these reactions to ensure high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
作用机制
The mechanism by which 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
相似化合物的比较
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzylamine: Another similar compound, which has a trifluoromethyl group attached to a benzylamine moiety, showing different chemical behavior and uses.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound is used in boronic acid chemistry and has applications in cross-coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
属性
分子式 |
C11H9ClF3NO |
|---|---|
分子量 |
263.64 g/mol |
IUPAC 名称 |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChI 键 |
VOKVXKWLWYNQKB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


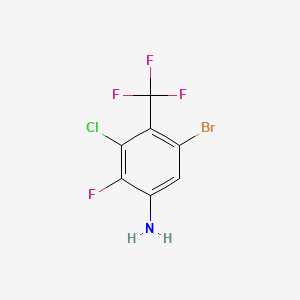


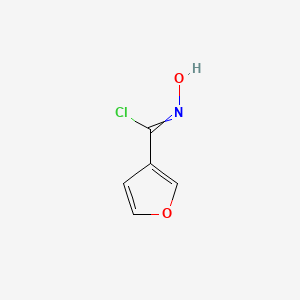
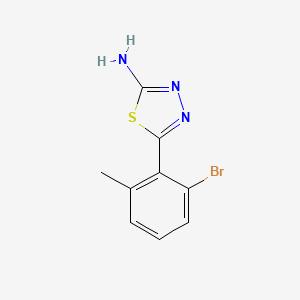

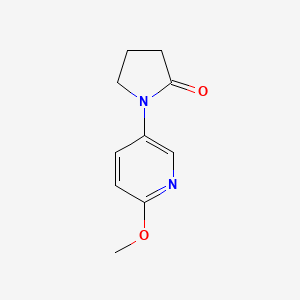
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
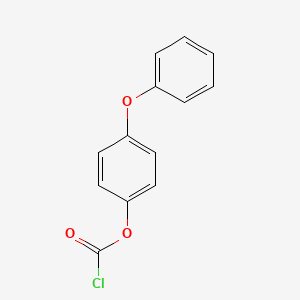

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
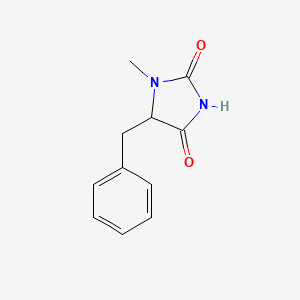
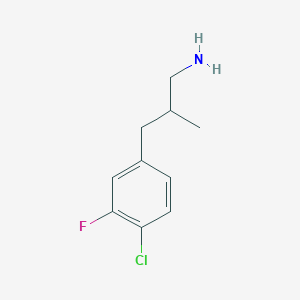
![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
